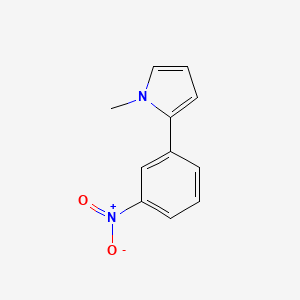
1-Methyl-2-(3-nitrophenyl)-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-(3-nitrophenyl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a methyl group at the nitrogen atom and a nitrophenyl group at the second position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(3-nitrophenyl)-1H-pyrrole typically involves the reaction of 3-nitrobenzaldehyde with methylpyrrole under acidic or basic conditions. One common method is the condensation reaction using an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
1-Methyl-2-(3-nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Potassium permanganate, nitric acid.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products Formed
Reduction: Amino derivatives.
Oxidation: Nitroso or nitro derivatives.
Substitution: Various substituted pyrrole derivatives.
科学研究应用
Synthesis and Characterization
1-Methyl-2-(3-nitrophenyl)-1H-pyrrole can be synthesized through arylation of N-methylpyrrole . Detailed information regarding its synthesis can be found in Royal Society of Chemistry publications . Spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, are crucial for characterizing this compound .
- Arylation Reactions: this compound is a product in the arylation of N-methylpyrrole with substituted iodobenzenes . For example, it is produced from the reaction of 1-iodo-4-nitrobenzene and N-methylpyrrole .
Potential Medicinal Chemistry Applications
- Building Block for Bioactive Molecules: Pyrrole derivatives are widely recognized as biologically active scaffolds . They are incorporated into cholesterol-reducing drugs, antitumor agents, and inhibitors of reverse transcriptase and DNA polymerases .
- Anti-HIV-1 Activity: Modified pyrrole compounds have demonstrated improved anti-HIV-1 activity . These compounds were synthesized based on the structure of the HIV-1 gp41 binding site for small molecule inhibitors .
- Anticancer Agents: Certain 3-aroyl-1-arylpyrrole derivatives have been synthesized and evaluated as potential anticancer agents . These compounds have shown potent inhibition of tubulin polymerization and cancer cell growth .
Spectrochemical Analysis
- Pyrroles are utilized as reagents in spectrochemical analysis . Although specific applications of this compound in spectrochemical analysis are not detailed in the provided references, the general use of pyrroles in this field suggests a potential application .
Case Studies
作用机制
The mechanism of action of 1-Methyl-2-(3-nitrophenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrole ring can also participate in interactions with enzymes or receptors, modulating their activity and resulting in therapeutic effects.
相似化合物的比较
Similar Compounds
1-Methyl-2-(4-nitrophenyl)-1H-pyrrole: Similar structure but with the nitro group at the para position.
1-Methyl-2-(2-nitrophenyl)-1H-pyrrole: Similar structure but with the nitro group at the ortho position.
1-Methyl-2-phenyl-1H-pyrrole: Lacks the nitro group, resulting in different chemical properties.
Uniqueness
1-Methyl-2-(3-nitrophenyl)-1H-pyrrole is unique due to the presence of the nitro group at the meta position, which influences its reactivity and biological activity. This specific substitution pattern can result in distinct chemical and biological properties compared to its isomers and other related compounds.
属性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC 名称 |
1-methyl-2-(3-nitrophenyl)pyrrole |
InChI |
InChI=1S/C11H10N2O2/c1-12-7-3-6-11(12)9-4-2-5-10(8-9)13(14)15/h2-8H,1H3 |
InChI 键 |
FHCRKEROQICYRV-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC=C1C2=CC(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















